molecular formula C11H14N2O3 B1585436 Phe-gly CAS No. 721-90-4

Phe-gly

Cat. No. B1585436
CAS RN: 721-90-4
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-UHFFFAOYSA-N
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Description

Phe-Gly is a dipeptide formed from L-phenylalanine and glycine residues . It has a role as a metabolite and is functionally related to L-phenylalanine and glycine .


Synthesis Analysis

The synthesis of Phe-Gly involves solid-phase methodology . In one study, the small peptide sequence Acetyl-Pro-Ala-Phe-Gly-OH was synthesized via solid-phase peptide synthesis, purified, and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular formula of Phe-Gly is C11H14N2O3 . Its molecular weight is 222.24 g/mol . The IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid .


Chemical Reactions Analysis

Amino acids, including Phe-Gly, usually require derivatization to improve their separation and determination . The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 .


Physical And Chemical Properties Analysis

Phe-Gly has a molecular weight of 222.24 g/mol . Its IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid . The InChIKey is GLUBLISJVJFHQS-VIFPVBQESA-N .

Scientific Research Applications

Nanomedicine

  • Field : Nanomedicine
  • Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembly of short peptides and their analogues into nanostructures and hydrogels is driven by the Phe-Phe motif .
  • Results : The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Biomedical Applications

  • Field : Biomedical Applications
  • Application : Self-assembly peptide-based hydrogels, which can be formed by dipeptides like Phe-gly, are popular in biomedical applications due to their controllability and biocompatibility .
  • Methods : The dipeptide provides a simple and easy-to-use method to study the mechanism of peptides’ self-assembly . The strategies for preparing the new generation of linear dipeptide hydrogels can be divided into three categories based on the modification site of dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .
  • Results : With a deeper understanding of the relationship between the structures and properties of dipeptides, dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .

Drug Delivery

  • Field : Drug Delivery
  • Application : Molecules based on the Phe-Phe motif, similar to Phe-gly, have found applications in drug delivery . These molecules can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .
  • Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembly of short peptides and their analogues into nanostructures and hydrogels is driven by the Phe-Phe motif .
  • Results : The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Tissue Engineering

  • Field : Tissue Engineering
  • Application : Hydrogels, which can be formed by dipeptides like Phe-gly, have great potential in tissue engineering due to their high water content, favorable structural features, and biocompatibility .
  • Methods : The dipeptide provides a simple and easy-to-use method to study the mechanism of peptides’ self-assembly . The strategies for preparing the new generation of linear dipeptide hydrogels can be divided into three categories based on the modification site of dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .
  • Results : With a deeper understanding of the relationship between the structures and properties of dipeptides, dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .

Sensing

  • Field : Sensing
  • Application : Hydrogels, which can be formed by dipeptides like Phe-gly, have great potential in sensing applications due to their high water content, favorable structural features, and biocompatibility .
  • Methods : The dipeptide provides a simple and easy-to-use method to study the mechanism of peptides’ self-assembly . The strategies for preparing the new generation of linear dipeptide hydrogels can be divided into three categories based on the modification site of dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .
  • Results : With a deeper understanding of the relationship between the structures and properties of dipeptides, dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .

Cell Culture Scaffolds

  • Field : Cell Culture Scaffolds
  • Application : Hydrogels, which can be formed by dipeptides like Phe-gly, have great potential in cell culture scaffold applications due to their high water content, favorable structural features, and biocompatibility .
  • Methods : The dipeptide provides a simple and easy-to-use method to study the mechanism of peptides’ self-assembly . The strategies for preparing the new generation of linear dipeptide hydrogels can be divided into three categories based on the modification site of dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .
  • Results : With a deeper understanding of the relationship between the structures and properties of dipeptides, dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .

properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315619
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phe-gly

CAS RN

721-90-4
Record name Phenylalanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,100
Citations
S Borg, RC Vollinga, M Labarre, K Payza… - Journal of medicinal …, 1999 - ACS Publications
… series of heterocyclic Phe-Gly mimetics with a … Phe-Gly mimetics were quite similar to those of Phe-Gly. Therefore, it is more likely that other (yet unidentified) properties of the Phe-Gly …
Number of citations: 193 pubs.acs.org
K Yasukawa, M Kusano, K Nakamura… - Protein expression and …, 2006 - Elsevier
In this study, glycyl-d-phenylalanine (Gly-d-Phe), glycyl-l-leucine (Gly-l-Leu), and d-phenylalanine (d-Phe) were characterized for their abilities as affinity ligands to thermolysin. Each of …
Number of citations: 16 www.sciencedirect.com
A Jenmalm, W Berts, YL Li, K Luthman… - The Journal of …, 1994 - ACS Publications
… vinyl isostere of Phe-Gly, by use of a previously reported strategy2 involving a Wittig reaction … The highest stereoselectivity was observed in the oxidation of the Phe-Gly vinyl isostere la …
Number of citations: 166 pubs.acs.org
S Kim, BM Merrill, R Rajpurohit, A Kumar, KL Stone… - Biochemistry, 1997 - ACS Publications
Three sites of N G ,N G -arginine methylation have been located at residues 205, 217, and 224 in the glycine-rich, COOH-terminal one-third of the HeLa A1 heterogeneous …
Number of citations: 147 pubs.acs.org
T Allmendinger, E Felder, E Hungarbühler - Tetrahedron letters, 1990 - Elsevier
… A recent example is a Cterminal hexapeptide A in which the amide bond between Phe-Gly is … of both antipodes of 1, the fluoroolefin dtpsptide isostere of the Phe-Gly region of SP. …
Number of citations: 141 www.sciencedirect.com
AN Stroup, AL Rockwell… - … : Original Research on …, 1992 - Wiley Online Library
… It was anticipated that the Gly‐Pro‐D‐Phe‐Gly portions of these molecules would favor a β‐turn conformation, leaving the remainder of the molecule to adopt a γ turn, as seen in several …
Number of citations: 20 onlinelibrary.wiley.com
YH Peng, HY Shiao, CH Tu, PM Liu… - Journal of medicinal …, 2013 - ACS Publications
The Asp-Phe-Gly (DFG) motif plays an important role in the regulation of kinase activity. Structure-based drug design was performed to design compounds able to interact with the DFG …
Number of citations: 114 pubs.acs.org
A Yamamoto, Y Morishita, S Sugishita, T Hayami… - Drug metabolism and …, 2003 - Elsevier
… Furthermore, intestinal permeability of C4-Phe-Gly … -Phe-Gly (the mucosal to serosal transport of C4Phe-Gly was higher than its serosal to mucosal transport) suggesting that C4-Phe-Gly …
Number of citations: 11 www.sciencedirect.com
KR Rajashankar, S Ramakumar… - Journal of the American …, 1992 - ACS Publications
The first step in the de novo synthesis of protein mimics1 is to make a careful choice of an amino acid sequence which generates the desired conformation, such as a helix. In this …
Number of citations: 87 pubs.acs.org
D Wei, X Huang, J Liu, M Tang, CG Zhan - Biochemistry, 2013 - ACS Publications
Possible reaction pathways for papain-catalyzed hydrolysis of N-acetyl-Phe-Gly 4-nitroanilide (APGNA) have been studied by performing pseudobond first-principles quantum …
Number of citations: 66 pubs.acs.org

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